molecular formula C7H10N2O2S B7973978 Methyl 5-methyl-2-(methylamino)thiazole-4-carboxylate

Methyl 5-methyl-2-(methylamino)thiazole-4-carboxylate

Cat. No.: B7973978
M. Wt: 186.23 g/mol
InChI Key: NYLXSEPWOOXYMK-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-(methylamino)thiazole-4-carboxylate is a heterocyclic compound containing a thiazole ring Thiazoles are known for their aromatic properties due to the presence of sulfur and nitrogen atoms in the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-2-(methylamino)thiazole-4-carboxylate typically involves the reaction of 2-aminothiazole derivatives with methylating agents. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like methanol under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-(methylamino)thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-methyl-2-(methylamino)thiazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-methyl-2-(methylamino)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methylthiazole: Another thiazole derivative with similar structural features but different functional groups.

    Methyl 2-aminothiazole-4-carboxylate: Similar in structure but lacks the methylamino group.

    4-Methylthiazole-5-carboxylate: Similar core structure but different substituents.

Uniqueness

Methyl 5-methyl-2-(methylamino)thiazole-4-carboxylate is unique due to the presence of both methyl and methylamino groups, which can significantly influence its chemical reactivity and biological activity compared to other thiazole derivatives .

Properties

IUPAC Name

methyl 5-methyl-2-(methylamino)-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-4-5(6(10)11-3)9-7(8-2)12-4/h1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLXSEPWOOXYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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